![molecular formula C14H15N3O2S B2371469 (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034997-13-0](/img/structure/B2371469.png)

(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2. Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .

Synthesis Analysis

The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized. A pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes (2 equiv) first generates imidazolidines, containing an N -vinylpropargylamine fragment .

Molecular Structure Analysis

The equilibrium structures of pyrazine, s-triazine, and s-tetrazine have been determined using a composite approach based on explicitly correlated coupled-cluster theory .

Chemical Reactions Analysis

There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . The reactivity of α-imino carbenoids derived from α-diazo oxime ethers with 2 H -azirines enables a synthesis of unsymmetrically substituted pyrazines .

Physical and Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Antimicrobial Activity

A notable application of compounds related to (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is their antimicrobial properties. For instance, Padmavathi et al. (2008) synthesized sulfone-linked bis heterocycles with notable antimicrobial activity, particularly from compounds such as E-styrylsulfonylacetic acid methyl ester (Padmavathi, Thriveni, Sudhakar Reddy, & Deepti, 2008). Additionally, Elgemeie et al. (2017) developed novel benzoyl-N-substituted-amino and benzoyl-N-sulfonylamino pyridones, which demonstrated in vitro antibacterial and antifungal properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Synthesis Methodologies

Mady et al. (2016) explored the microwave-assisted synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines, which are structurally related to this compound. This synthesis involved diaryl sulfone moiety and demonstrated promising antimicrobial activities (Mady, Saleh, El-kateb, Abd El-Rahman, & Abd El‐Moez, 2016).

Antagonistic Activities

Compounds similar to this compound have been studied for their potential in antagonizing serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized derivatives exhibiting antagonist activity at picomolar levels, suggesting their therapeutic significance in treating central nervous system diseases (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Cancer and Kinase Inhibition

Some derivatives have shown potential in inhibiting cancer cell lines and kinases. For example, research by Mohareb, Abbas, and Mohamed (2017) on tetrahydropyrazoloquinazoline and tetrahydropyrazolopyrimidocarbazole derivatives demonstrated inhibition against prostate cancer cell lines and Pim-1 kinase (Mohareb, Abbas, & Mohamed, 2017).

Mechanism of Action

Safety and Hazards

Properties

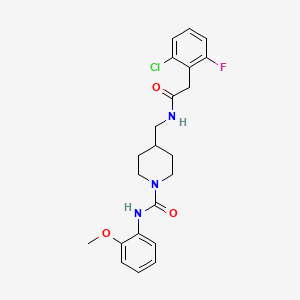

IUPAC Name |

5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-20(19,11-7-13-4-2-1-3-5-13)16-9-10-17-14(12-16)6-8-15-17/h1-8,11H,9-10,12H2/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHZDBKJMJXFOI-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)

![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)

![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)

![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)

![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)